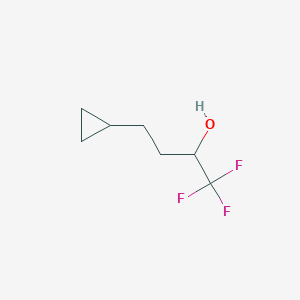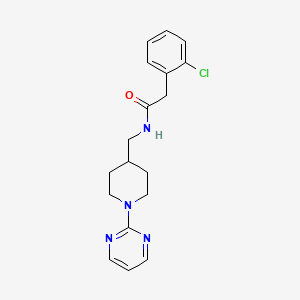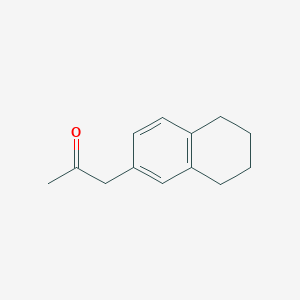
4-Cyclopropyl-1,1,1-trifluorobutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-1,1,1-trifluorobutan-2-ol is an organic compound with the molecular formula C7H11F3O and a molecular weight of 168.16 g/mol . This compound is characterized by the presence of a cyclopropyl group and three fluorine atoms attached to a butanol backbone. It is primarily used for research purposes in various scientific fields.
準備方法
The synthesis of 4-Cyclopropyl-1,1,1-trifluorobutan-2-ol typically involves the reaction of cyclopropyl-containing precursors with trifluorobutanol derivatives. Specific synthetic routes and reaction conditions can vary, but common methods include:
化学反応の分析
4-Cyclopropyl-1,1,1-trifluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons using reagents like lithium aluminum hydride.
科学的研究の応用
4-Cyclopropyl-1,1,1-trifluorobutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced bioactivity.
作用機序
The mechanism of action of 4-Cyclopropyl-1,1,1-trifluorobutan-2-ol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance its binding affinity to enzymes and receptors, influencing biochemical pathways. The cyclopropyl group adds rigidity to the molecule, affecting its overall conformation and reactivity .
類似化合物との比較
4-Cyclopropyl-1,1,1-trifluorobutan-2-ol can be compared with other similar compounds, such as:
4-Cyclopropyl-1,1,1-trifluorobutan-1-ol: Differing only in the position of the hydroxyl group, this compound exhibits distinct reactivity and applications.
4-Cyclopropyl-1,1,1-trifluorobutan-2-one: The ketone analog, which is more reactive in certain chemical transformations.
4-Cyclopropyl-1,1,1-trifluorobutane: Lacking the hydroxyl group, this compound is less polar and has different physical properties.
特性
IUPAC Name |
4-cyclopropyl-1,1,1-trifluorobutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)6(11)4-3-5-1-2-5/h5-6,11H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENFPLNBMFIKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2677733.png)
![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2677735.png)
![(5-bromofuran-2-yl)(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2677736.png)
![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2677737.png)


![3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-1-cyclopropylpyrrolidin-2-one](/img/structure/B2677741.png)
![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B2677742.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide](/img/structure/B2677746.png)


![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2677750.png)
![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethanone;hydrochloride](/img/structure/B2677754.png)
![1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2677755.png)
